molecular formula C23H18BrN3O B12131567 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene

1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene

Cat. No.: B12131567
M. Wt: 432.3 g/mol
InChI Key: VKWIIUJGCWHMIR-UHFFFAOYSA-N
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Description

1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene is a complex organic compound that features a brominated benzene ring linked to an indoloquinoxaline moiety via an ethoxy bridge

Properties

Molecular Formula

C23H18BrN3O

Molecular Weight

432.3 g/mol

IUPAC Name

6-[2-(4-bromophenoxy)ethyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H18BrN3O/c1-15-5-4-6-18-21-23(26-20-8-3-2-7-19(20)25-21)27(22(15)18)13-14-28-17-11-9-16(24)10-12-17/h2-12H,13-14H2,1H3

InChI Key

VKWIIUJGCWHMIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene can undergo various chemical reactions:

Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene depends on its specific application:

Comparison with Similar Compounds

1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene can be compared with other brominated benzene derivatives and indoloquinoxaline compounds:

The uniqueness of 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene lies in its combination of a brominated benzene ring and an indoloquinoxaline moiety, offering a versatile platform for further functionalization and application.

Biological Activity

1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into key components that contribute to its biological activity:

  • Bromo Group : The presence of bromine can enhance the lipophilicity and biological activity of organic compounds.
  • Indoloquinoxaline Framework : This moiety is known for its diverse biological properties, including anticancer and antimicrobial activities.

The molecular formula for 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene is C20H20BrN3C_{20}H_{20}BrN_{3} with a molecular weight of approximately 394.30 g/mol.

Anticancer Activity

Research indicates that derivatives of indoloquinoxalines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures to 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene demonstrate:

  • High Cytotoxicity : Many indoloquinoxaline derivatives have IC50 values in the low micromolar range against tumor cell lines, indicating potent anticancer properties. For example, some derivatives have shown IC50 values ranging from 0.01 to 0.06 μg/mL, significantly lower than established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation through various signaling pathways, including those involving p53 and other tumor suppressor genes .

Antimicrobial Activity

In addition to anticancer properties, indoloquinoxaline derivatives have been reported to possess antimicrobial activity:

  • Broad Spectrum : Compounds similar to 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate high degrees of inhibition against tested bacterial strains with IC50 values typically exceeding those of standard antibiotics .

Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal synthesized several indoloquinoxaline derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited greater cytotoxicity than doxorubicin, with minimal toxicity towards normal cells (IC50 > 100 μg/mL) .

Study 2: Antimicrobial Testing

Another research effort assessed the antimicrobial properties of indoloquinoxaline derivatives against various bacterial strains. The findings revealed significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .

Data Tables

Property Value
Molecular FormulaC20H20BrN3C_{20}H_{20}BrN_{3}
Molecular Weight394.30 g/mol
IC50 (Anticancer Activity)0.01 - 0.06 μg/mL
IC50 (Antimicrobial Activity)Varies by strain

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